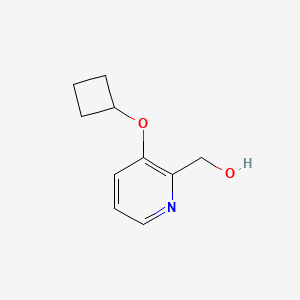
3-(cyclobutyloxy)-2-Pyridinemethanol
Vue d'ensemble
Description
3-(cyclobutyloxy)-2-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a methanol group and a cyclobutyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclobutyloxy)-2-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinemethanol with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(cyclobutyloxy)-2-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various alcohols and amines.
Substitution: Products depend on the nucleophile used and can include ethers, esters, and other substituted derivatives.
Applications De Recherche Scientifique
3-(cyclobutyloxy)-2-Pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 3-(cyclobutyloxy)-2-Pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinemethanol: A simpler analog without the cyclobutyloxy group.
3-Pyridinemethanol: Similar structure but lacks the cyclobutyloxy substitution.
Cyclobutylmethanol: Contains the cyclobutyl group but lacks the pyridine ring.
Uniqueness
3-(cyclobutyloxy)-2-Pyridinemethanol is unique due to the presence of both the pyridine ring and the cyclobutyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(3-cyclobutyloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c12-7-9-10(5-2-6-11-9)13-8-3-1-4-8/h2,5-6,8,12H,1,3-4,7H2 |
Clé InChI |
VZCDLPZCAXGDMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=C(N=CC=C2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

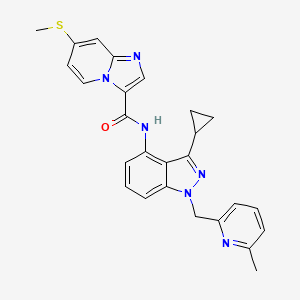
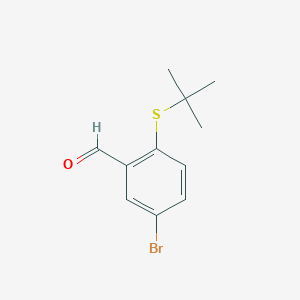
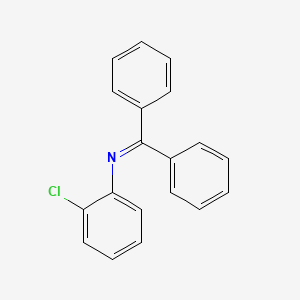
![4-Iodo-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B8602272.png)
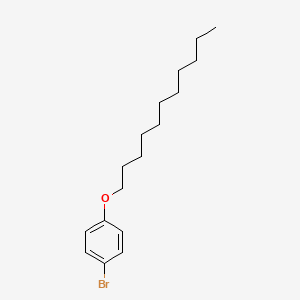
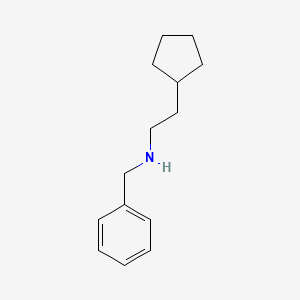
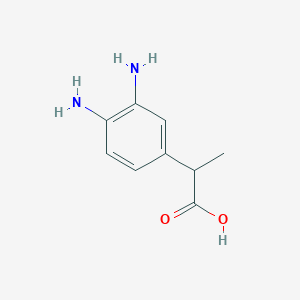
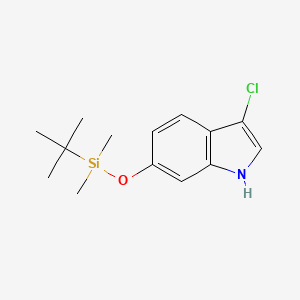
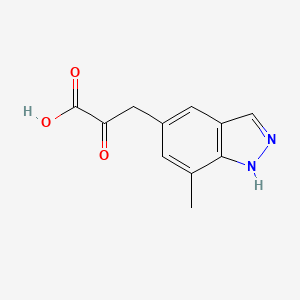
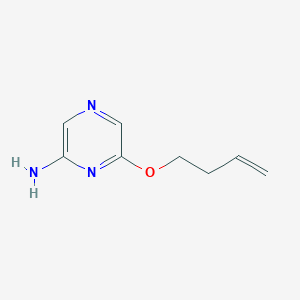
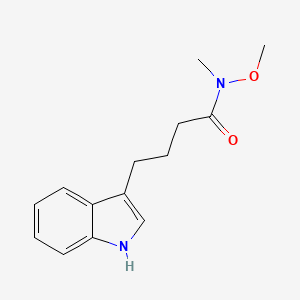
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8602348.png)
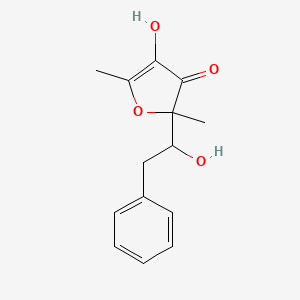
![N-(2,3-dihydro-1H-inden-1-yl)-7-[2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-6-yl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8602353.png)
